5,6-diphenylpyrazine-2-carboxylic Acid
Description
5,6-Diphenylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with two phenyl groups at the 5- and 6-positions and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, such as enhanced hydrophobicity due to the aromatic phenyl substituents and acidity from the carboxylic moiety.
Properties
CAS No. |
13515-07-6 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5,6-diphenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O2/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H,(H,20,21) |
InChI Key |
JSXUTJNCMVFTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazine Carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
The substituents on the pyrazine ring significantly influence solubility, acidity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (Cl, COOH) : Chloro substituents (e.g., in 5,6-dichloropyrazine-2-carboxylic acid) enhance acidity (pKa ~2-3) compared to phenyl groups, which provide milder electron withdrawal .
- Hydrophilicity: Hydroxyl or amino groups (e.g., 5-hydroxypyrazine-2-carboxylic acid) improve water solubility, whereas phenyl or methyl groups increase hydrophobicity .
Medicinal Chemistry
- 5,6-Dichloropyrazine-2-carboxylic acid : Used as a precursor in kinase inhibitor synthesis due to its reactivity in cross-coupling reactions .
- 6-Aminopyrazine-2-carboxylic acid: Serves as a building block for antitubercular agents, leveraging its amine group for nucleophilic substitutions .
- 5-Hydroxypyrazine-2-carboxylic acid : Explored in metalloenzyme inhibition studies, where the hydroxyl group chelates metal ions .
Materials Science
- This compound: Potential use in organic semiconductors due to extended π-conjugation from phenyl groups .
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0): Employed in ligand design for transition-metal catalysts .
Preparation Methods
Reaction Mechanism and Conditions
Benzil reacts with aminomalonamide (NH-C(CO-NH)) in ethanol under basic conditions (12.5 N NaOH) at 70°C. This cyclocondensation forms the sodium salt of 2-hydroxy-3-carboxamido-5,6-diphenylpyrazine. Subsequent acidification with HCl liberates the free phenol and carboxamido groups, yielding 2-hydroxy-3-carboxamido-5,6-diphenylpyrazine.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Solvent | Ethanol |
| Base | 12.5 N NaOH |
| Acidification Agent | HCl |
| Yield | 77% (after purification) |
Hydrolysis of Carboxamido to Carboxylic Acid
The carboxamido group at position 3 is hydrolyzed to a carboxylic acid using concentrated sulfuric acid under reflux. This step, adapted from decarboxylation methods in pyrazine synthesis, requires precise control of acid concentration and temperature to avoid side reactions.
Oxidation and Decarboxylation Strategies
Oxidative Conversion of Hydroxyl to Carboxylic Acid
The hydroxyl group at position 2 in 2-hydroxy-5,6-diphenylpyrazine is oxidized to a carboxylic acid using potassium permanganate (KMnO) under acidic conditions. This method mirrors the oxidation of methyl groups to carboxylic acids in related pyrazine syntheses.
Oxidation Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | KMnO |
| Temperature | 100–103°C |
| Reaction Time | 1–4 hours |
| Yield | 85–90% |
Decarboxylation and Byproduct Management
Post-oxidation, decarboxylation removes extraneous carboxyl groups. For example, heating 5-methylpyrazine-2,3-dicarboxylic acid with sulfuric acid at 115°C eliminates CO, leaving the monocarboxylic acid. Applied to the diphenyl analog, this step ensures selectivity for the 2-carboxylic acid derivative.
Acid-Catalyzed Decarboxylation and Extraction
Acidification and Solvent Extraction
Post-decarboxylation, the crude product is neutralized to pH 1.5–4.0 and extracted with butanone , which selectively partitions the carboxylic acid into the organic phase. This step, optimized for similar pyrazine-carboxylic acids, achieves >99% purity after crystallization.
Extraction Parameters
| Parameter | Value |
|---|---|
| Extraction Solvent | Butanone |
| pH Range | 1.5–4.0 |
| Crystallization Solvent | Water/Acetone |
| Final Purity | ≥99% (HPLC) |
Waste Management and Solvent Recovery
The aqueous phase, containing manganese dioxide byproducts from KMnO oxidation, is treated with alkali to neutralize residual acid. Butanone is recovered via vacuum distillation, reducing environmental impact.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The cyclocondensation route offers scalability, with patent data indicating a 77% yield for the diphenyl intermediate. In contrast, oxidation-decarboxylation methods achieve higher purity (≥99%) but require stringent temperature control.
Cost and Material Availability
Benzil and aminomalonamide are commercially available, making the cyclocondensation route cost-effective. However, KMnO oxidation necessitates careful handling due to its corrosive nature, increasing operational costs.
Q & A
Q. What are the recommended synthetic routes for 5,6-diphenylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyrazine-carboxylic acid derivatives often involves multi-step reactions, including cyclization, condensation, or metal-catalyzed cross-coupling. For example, substituted pyrazines with aryl groups (e.g., diphenyl derivatives) may utilize Suzuki-Miyaura coupling to introduce phenyl rings . Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and decomposition risks. Yield optimization requires monitoring intermediates via HPLC or TLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm phenyl group substitution patterns and carboxylic acid proton signals (δ ~12–14 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₈H₁₄N₂O₂) and rule out byproducts .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
Pyrazine-carboxylic acids often exhibit limited aqueous solubility but dissolve in polar aprotic solvents. For example:
- DMSO : Effective for stock solutions (e.g., 50 mg/mL with sonication) .
- Methanol/ethanol : Suitable for crystallization or column chromatography.
- Buffered solutions : Adjust pH to >7 (using NaOH) to deprotonate the carboxylic acid and enhance solubility .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) at the 5- and 6-positions of pyrazine-2-carboxylic acid impact biological activity?
Substitutions on the phenyl rings can modulate pharmacological properties:
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance binding to hydrophobic enzyme pockets, as seen in 5-chloro-6-nitropyrazine-2-carboxylic acid’s interaction with kinase targets .
- Steric effects : Bulky substituents (e.g., trifluoromethyl) may reduce solubility but improve metabolic stability . Comparative studies using molecular docking and SAR analysis are recommended to prioritize derivatives .
Q. What analytical strategies resolve contradictions in reported solubility or stability data for pyrazine-carboxylic acid derivatives?
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted phenylboronic acid in Suzuki reactions) alter solubility profiles. Validate purity via LC-MS .
- Storage conditions : Degradation under prolonged exposure to light/moisture. Store at –20°C in desiccated environments .
- pH-dependent behavior : Solubility may vary significantly between neutral and basic conditions; conduct pH-solubility assays .
Q. What in vitro assays are most effective for evaluating the anticancer potential of this compound?
Prioritize assays based on mechanistic hypotheses:
Q. How can computational methods guide the optimization of this compound for enhanced target selectivity?
Molecular modeling approaches include:
- Docking simulations : Identify binding poses in target proteins (e.g., using AutoDock Vina with PDB structures) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP inhibition, blood-brain barrier penetration) .
Methodological Notes
- Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Biological assays require cytotoxicity controls (e.g., healthy fibroblast lines) to differentiate selective activity .
- Data reproducibility depends on rigorous validation of commercial reagents (e.g., enzyme kits, cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
